1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene
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Overview
Description
1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2Br2ClF3. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene can be synthesized through halogenation reactions involving benzene derivatives. One common method involves the bromination and chlorination of 1,4-dibromo-2-(trifluoromethyl)benzene under controlled conditions. The reaction typically requires the use of bromine and chlorine reagents in the presence of a catalyst to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are employed under mild conditions to achieve the coupling.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-chloro-5-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the benzene ring makes it susceptible to nucleophilic attack. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but with a fluorine atom instead of chlorine.
1,4-Dibromo-2,5-difluorobenzene: Contains two fluorine atoms in place of chlorine and trifluoromethyl groups.
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Features two trifluoromethyl groups instead of one.
Uniqueness: 1,4-Dibromo-2-chloro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
1,4-dibromo-2-chloro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPTARKMMEVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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